molecular formula C9H10ClN B12979990 (1R)-1-phenylprop-2-yn-1-aminehydrochloride

(1R)-1-phenylprop-2-yn-1-aminehydrochloride

Cat. No.: B12979990
M. Wt: 167.63 g/mol
InChI Key: LEEITMHLSCHFFT-SBSPUUFOSA-N
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Description

®-1-Phenylprop-2-yn-1-amine hydrochloride is a chiral amine compound with a phenyl group attached to a propynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylprop-2-yn-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-1-Phenylprop-2-yn-1-ol.

    Conversion to Amine: The hydroxyl group of the precursor is converted to an amine group through a series of reactions, including amination and reduction.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-Phenylprop-2-yn-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylprop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropynone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Phenylprop-2-yn-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for bioactive compounds.

Medicine

In medicinal chemistry, ®-1-Phenylprop-2-yn-1-amine hydrochloride is explored for its potential therapeutic properties. It may act as a precursor for developing drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of ®-1-Phenylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Phenylprop-2-yn-1-amine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    Phenylpropargylamine: A structurally related compound with different functional groups.

    Phenylacetylene: Another related compound with a phenyl group attached to an acetylene chain.

Uniqueness

®-1-Phenylprop-2-yn-1-amine hydrochloride is unique due to its chiral nature and specific structural features

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

(1R)-1-phenylprop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C9H9N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h1,3-7,9H,10H2;1H/t9-;/m1./s1

InChI Key

LEEITMHLSCHFFT-SBSPUUFOSA-N

Isomeric SMILES

C#C[C@H](C1=CC=CC=C1)N.Cl

Canonical SMILES

C#CC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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